TED functions as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:
TED serves as a versatile building block in organic synthesis due to its functional amine groups. Researchers utilize TED in the synthesis of various organic compounds, including:
TED finds applications in analytical chemistry due to its ability to form complexes with specific ions. This allows researchers to:
N,N,N'-Triethylethylenediamine is an organic compound categorized as a tertiary amine. Its molecular formula is CHN, and it has a molecular weight of 102.18 g/mol. The compound appears as a clear, colorless liquid with a characteristic amine odor. It is known for its high solubility in water and various organic solvents, making it versatile in chemical applications. N,N,N'-Triethylethylenediamine is primarily used as a reagent in organic synthesis and as a building block in the production of surfactants and other chemical products .
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, alkyl halides for substitution reactions, and acyl chlorides for acylation processes .
Several methods exist for synthesizing N,N,N'-Triethylethylenediamine:
N,N,N'-Triethylethylenediamine has various applications across different fields:
Research on interaction studies involving N,N,N'-Triethylethylenediamine primarily focuses on its reactivity with various substrates. As a nucleophile, it engages in diverse interactions that can lead to the formation of complex chemical structures. Additionally, its role in biochemical pathways is often indirect, facilitating the synthesis of compounds that may exhibit biological activity .
Several compounds share structural similarities with N,N,N'-Triethylethylenediamine. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N,N,N',N'-Tetramethylethylenediamine | Has four methyl groups attached to nitrogen atoms | Increased steric hindrance compared to N,N,N'-Triethylethylenediamine |
N,N-Dimethylethylenediamine | Contains two methyl groups instead of three | Less sterically hindered; different reactivity profile |
N,N-Diethylaminoethanol | An ethanol derivative with two ethyl groups | Different functional group leading to varied applications |
N,N,N'-Triethylethylenediamine is unique due to its specific balance between steric hindrance and nucleophilicity, allowing it to be particularly effective in certain
Traditional alkylation methods dominate early-stage synthesis, relying on sequential ethylation steps. These approaches typically involve ethylenediamine (C₂H₄(NH₂)₂) as the precursor, with ethylating agents such as diethyl carbonate, diethyl sulfate, or aldehydes.
A prominent method employs diethyl carbonate under gas-phase catalytic conditions to ethylate ethylenediamine. This approach, detailed in Chinese patents, uses Y-type molecular sieves (e.g., NaY or X zeolites) as catalysts at 150–300°C under normal pressure. The reaction proceeds via:
$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{OCOOCH}2\text{CH}3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}3 + \text{CO}2 + \text{CH}3\text{CH}2\text{OH} $$
Key advantages include high yields (92% with 96% purity), low environmental impact, and continuous production. Byproducts like ethanol and unreacted ethylenediamine are recycled, enhancing efficiency.
Diethyl sulfate ((C₂H₅)₂SO₄), a toxic but effective ethylating agent, reacts with ethylenediamine in basic conditions to form N,N,N'-triethylethylenediamine. However, its carcinogenicity and stringent safety requirements limit industrial adoption.
Triethylsilane-mediated reductive alkylation offers a milder alternative, reacting ethylenediamine with aldehydes (e.g., 4-formylimidazole) in the presence of trifluoroacetic acid (TFA). This method achieves tertiary amine yields of 90–95% under ambient conditions, avoiding harsh reagents like sodium triacetoxyborohydride.
Method | Catalyst/Reagent | Yield | Byproducts |
---|---|---|---|
Diethyl carbonate gas-phase | Y-type zeolites | 92% | Ethanol, CO₂, unreacted EDA |
Diethyl sulfate alkylation | NaOH | Moderate | Ethanol, SO₄²⁻ |
Triethylsilane reductive | TFA | 90–95% | Aldehyde reduction products |
Cyclization of piperazine derivatives offers an alternative pathway, leveraging ethylenediamine or aminoethylpiperazine as intermediates.
German patents describe a method to synthesize triethylenediamine (TEDA) from ethylenediamine using Pentasil-type zeolites (e.g., ZSM-5). The process involves:
Optimal conditions:
Aminoethylpiperazine, synthesized via ethylene dichloride and ammonia, undergoes further alkylation or cyclization to form N,N,N'-triethylethylenediamine. This route is less common due to piperazine contamination and complex purification steps.
Catalyst | Reaction Type | Key Byproduct |
---|---|---|
ZSM-5 zeolite | Cyclization of EDA | Piperazine |
Piperazine | Alkylation | Higher amines |
Green chemistry advancements prioritize solvent-free conditions, energy efficiency, and catalyst recyclability.
A solvent-free protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the conversion of trialkoxysilanes to organosilatranes, adaptable for ethylenediamine derivatives. Key features:
Triethylsilane/TFA systems enable solvent-free N-alkylation in continuous flow reactors. For macrocyclic compounds, this method achieves:
Method | Catalyst | Yield | Energy Use |
---|---|---|---|
DBU-catalyzed silatrane | DBU (1 mol%) | 98% | Low |
Continuous flow reductive | TFA/Et₃SiH | 90% | Moderate |
Scaling up continuous flow synthesis faces hurdles in heat management, catalyst stability, and side reaction control.
In fixed-bed reactors, temperature gradients and residence times must be tightly controlled. For example, a two-step alkylation of benzimidazole required:
Key challenges:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 150–300°C | >90% |
Residence time | 10–20 min | 85–95% |
Catalyst loading | 1–5 mol% | 70–90% |
Structural investigations of N,N,N'-triethylethylenediamine complexes reveal diverse coordination geometries that depend on the metal ion, oxidation state, and co-ligands present [15] [18]. X-ray crystallographic studies demonstrate that the ligand typically adopts a chelating coordination mode, forming five-membered metallacycles with metal centers [24] [25].
Copper(II) complexes with N,N,N'-triethylethylenediamine exhibit both square planar and distorted octahedral geometries [15] [16]. In square planar arrangements, the copper center is coordinated by two nitrogen atoms from the triethylethylenediamine ligand and two additional ligands in the equatorial plane [15]. The metal-nitrogen bond lengths typically range from 1.98 to 2.02 Ångströms, consistent with normal copper-nitrogen coordination bonds [16] [18].
Octahedral complexes form when additional ligands occupy axial positions, creating distorted geometries due to the Jahn-Teller effect characteristic of copper(II) systems [49]. The bite angle of the N,N,N'-triethylethylenediamine ligand in these complexes ranges from 81.5 to 85.3 degrees, reflecting the flexibility of the ethylenediamine backbone [24] [27].
Nickel(II) and cobalt(II) complexes predominantly adopt octahedral geometries, with metal-nitrogen bond lengths of approximately 2.08-2.15 Ångströms [51]. The coordination spheres are completed by additional ligands such as halides, acetates, or solvent molecules [15] [18]. Zinc(II) complexes often exhibit tetrahedral geometry due to the d10 electronic configuration, with metal-nitrogen distances around 2.05 Ångströms [54].
Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Bite Angle (°) | Crystal System | Space Group |
---|---|---|---|---|---|
Cu(II) | Square Planar | 1.98 | 83.2 | Monoclinic | P21/c |
Cu(II) | Distorted Octahedral | 2.02 | 84.1 | Triclinic | P-1 |
Ni(II) | Octahedral | 2.08 | 85.3 | Monoclinic | C2/c |
Co(II) | Octahedral | 2.12 | 83.8 | Orthorhombic | Pnma |
Zn(II) | Tetrahedral | 2.05 | 81.5 | Tetragonal | P4/n |
Fe(II) | Octahedral | 2.15 | 84.7 | Monoclinic | P21/n |
Crystal packing studies reveal that N,N,N'-triethylethylenediamine complexes form extended networks through hydrogen bonding interactions involving the nitrogen-hydrogen bonds and coordinated ligands [5] [49]. These intermolecular interactions contribute to the stability of the solid-state structures and influence the overall crystal morphology [24] [25].
Dinuclear copper(II) complexes containing N,N,N'-triethylethylenediamine exhibit fascinating magnetic properties arising from exchange interactions between the paramagnetic copper centers [14] [15]. These complexes provide excellent model systems for understanding magnetic coupling mechanisms in polynuclear coordination compounds [18] [32].
The magnetic exchange interactions in dinuclear copper complexes are mediated through bridging ligands that connect the two metal centers [15] [18]. In N,N,N'-triethylethylenediamine systems, common bridging ligands include halides, carboxylates, and oxo groups [14] [32]. The nature and geometry of these bridges significantly influence the magnitude and sign of the magnetic coupling constant [15] [18].
Antiferromagnetic interactions dominate in most dinuclear copper(II) complexes with N,N,N'-triethylethylenediamine, characterized by negative exchange coupling constants ranging from -276 to -320 wavenumbers [14] [32]. The strength of antiferromagnetic coupling depends on several factors including the copper-copper distance, bridge angle, and orbital overlap between the magnetic centers [15] [18].
Double halide bridges typically produce strong antiferromagnetic interactions with coupling constants around -285 to -298 wavenumbers [14] [15]. The efficiency of magnetic exchange through halide bridges follows the order chloride > bromide > iodide, reflecting the decreasing orbital overlap with increasing halogen size [18] [32]. Copper-copper distances in these systems range from 3.12 to 3.15 Ångströms for halide-bridged complexes [14] [15].
Carboxylate-bridged dinuclear copper complexes exhibit even stronger antiferromagnetic coupling, with exchange constants reaching -320 wavenumbers [15] [32]. The shorter copper-copper distances of approximately 2.98 Ångströms in acetate-bridged systems facilitate more effective orbital overlap and stronger magnetic interactions [14] [18].
Complex | J Value (cm⁻¹) | Cu-Cu Distance (Å) | Bridge Type | Magnetic Interaction | Temperature Range (K) |
---|---|---|---|---|---|
Cu₂(TEEDA)₂Cl₄ | -285 | 3.12 | Halide | Antiferromagnetic | 2-300 |
Cu₂(TEEDA)₂(OAc)₄ | -320 | 2.98 | Carboxylate | Antiferromagnetic | 2-300 |
Cu₂(TEEDA)₂Br₄ | -298 | 3.15 | Halide | Antiferromagnetic | 2-300 |
Cu₂(TEEDA)₂(NO₃)₄ | -276 | 3.08 | Nitrate | Antiferromagnetic | 2-300 |
The magnetic behavior of these dinuclear complexes follows the Heisenberg model for two interacting spins, with magnetic susceptibility measurements confirming the presence of antiferromagnetic coupling over the temperature range of 2-300 Kelvin [14] [32]. Variable-temperature magnetic studies reveal characteristic maxima in the magnetic susceptibility versus temperature plots, indicating the formation of diamagnetic ground states at low temperatures [15] [18].
Theoretical calculations using density functional theory methods have provided insights into the electronic structure and magnetic exchange pathways in these systems [32]. The calculations confirm that superexchange mechanisms through bridging ligands are responsible for the observed antiferromagnetic interactions [14] [18]. The magnitude of exchange coupling correlates well with the degree of orbital overlap between copper centers and the electronic properties of the bridging ligands [32].
N,N,N'-triethylethylenediamine complexes in mixed-ligand systems exhibit pronounced solvatochromic behavior, demonstrating significant changes in their electronic absorption spectra upon variation of the solvent environment [17] [20]. This phenomenon arises from the differential solvation of ground and excited electronic states, leading to shifts in charge-transfer transition energies [41] [42].
The solvatochromic properties of these complexes are particularly evident in copper(II) systems containing both N,N,N'-triethylethylenediamine and auxiliary ligands such as beta-diketones or carboxylates [17] [20]. These mixed-ligand complexes display intense charge-transfer bands in the visible region that are highly sensitive to solvent polarity and hydrogen-bonding capability [33] [34].
In polar protic solvents such as methanol and ethanol, N,N,N'-triethylethylenediamine copper complexes exhibit absorption maxima around 625-642 nanometers with moderate extinction coefficients [20] [33]. The violet to purple coloration observed in these solvents reflects the stabilization of charge-transfer excited states through hydrogen bonding interactions [17] [34].
Aprotic polar solvents like acetonitrile and dimethylformamide induce significant bathochromic shifts, with absorption maxima extending to 598-675 nanometers [20] [33]. The blue to green color changes observed in these media result from the different solvation mechanisms operating in the absence of hydrogen-bonding interactions [34] [41].
The most dramatic solvatochromic effects occur in dimethyl sulfoxide, where absorption maxima reach 692 nanometers, accompanied by intense green coloration [20] [34]. This substantial red shift reflects the strong solvating ability of dimethyl sulfoxide and its capacity to stabilize charge-separated excited states [33] [41].
Solvent | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent Parameter (ET(30)) | Color | Dipole Moment Change (D) |
---|---|---|---|---|---|
Methanol | 625 | 1250 | 55.4 | Violet | 2.8 |
Ethanol | 642 | 1180 | 51.9 | Purple | 2.5 |
Acetonitrile | 598 | 1420 | 45.6 | Blue | 3.2 |
DMF | 675 | 980 | 43.2 | Green | 4.1 |
DMSO | 692 | 890 | 45.1 | Green | 4.3 |
Chloroform | 588 | 1380 | 39.1 | Blue-violet | 2.1 |
The solvatochromic behavior correlates well with empirical solvent polarity parameters such as the Dimroth-Reichardt parameter, indicating that both specific and non-specific solvation effects contribute to the observed spectral changes [42] [45]. Linear correlations between absorption energies and solvent parameters provide quantitative measures of the charge-transfer character of the electronic transitions [20] [34].
Kinetic studies of solvent exchange processes in these systems reveal that the solvatochromic responses occur on timescales ranging from femtoseconds to picoseconds, reflecting the dynamics of solvent reorganization around the complex [44] [47]. These fast response times make N,N,N'-triethylethylenediamine complexes potentially useful as molecular sensors for solvent polarity determination [41] [42].
Flammable;Corrosive